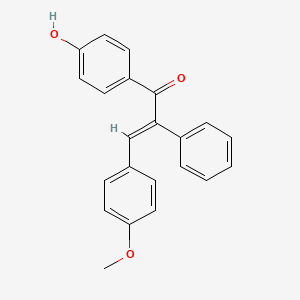![molecular formula C7H10O3S B14603641 Methyl [(2-methylacryloyl)sulfanyl]acetate CAS No. 61146-92-7](/img/structure/B14603641.png)
Methyl [(2-methylacryloyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(2-methylacryloyl)sulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfanyl group attached to an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2-methylacryloyl)sulfanyl]acetate typically involves the esterification of [(2-methylacryloyl)sulfanyl]acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(2-methylacryloyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted acrylates.
Aplicaciones Científicas De Investigación
Methyl [(2-methylacryloyl)sulfanyl]acetate has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of biologically active molecules.
Materials Science: It can be used in the development of advanced materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl [(2-methylacryloyl)sulfanyl]acetate depends on its specific application. In polymer chemistry, the acrylate moiety can undergo radical polymerization to form polymers. In pharmaceuticals, the sulfanyl group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [(2-oxopropyl)sulfanyl]acetate
- Methyl [(2-nitrophenyl)acetate]
Propiedades
Número CAS |
61146-92-7 |
|---|---|
Fórmula molecular |
C7H10O3S |
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
methyl 2-(2-methylprop-2-enoylsulfanyl)acetate |
InChI |
InChI=1S/C7H10O3S/c1-5(2)7(9)11-4-6(8)10-3/h1,4H2,2-3H3 |
Clave InChI |
XNPVSAOKRIFQFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)SCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)



![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)


-](/img/structure/B14603592.png)
![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)



![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)
